molecular formula C13H8BrF2NO B1593807 2-bromo-N-(2,4-difluorophenyl)benzamide CAS No. 314025-94-0

2-bromo-N-(2,4-difluorophenyl)benzamide

Cat. No. B1593807
CAS RN: 314025-94-0
M. Wt: 312.11 g/mol
InChI Key: UNTCTLADWQYDDO-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-difluorophenyl)benzamide is a chemical compound with the molecular formula C13H8BrF2NO and a molecular weight of 312.11 . It is a compound that has been used in various research and development applications .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8BrF2NO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(15)7-11(12)16/h1-7H,(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 293.5±40.0 °C and a predicted density of 1.617±0.06 g/cm3 . Its pKa is predicted to be 10.65±0.70 . The melting point is reported to be between 110-113°C .

Scientific Research Applications

Crystal Structure and Theoretical Studies

2-bromo-N-(2,4-difluorobenzyl)benzamide is characterized by various spectroscopic methods and X-ray diffraction analysis, revealing insights into its crystal structure and molecular interactions. This compound is important for synthesizing phenanthridinone and other related compounds (Polo et al., 2019).

Antipathogenic Activity

Thiourea derivatives, including those with a 2-bromo-N-(2,4-difluorophenyl)benzamide moiety, demonstrate significant antipathogenic activity. These derivatives show potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Antidopaminergic Properties

Compounds structurally related to this compound have been studied for their antidopaminergic properties, useful in developing antipsychotic agents (Högberg et al., 1990).

Antifungal Activity

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, structurally similar to this compound, exhibit antifungal activity against various fungi and yeasts. This highlights its potential in developing antifungal agents (Ienascu et al., 2018).

Metal Complexes Synthesis

Research on 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands, related to this compound, and their metal complexes, provides insights into their synthesis and characterization. This has implications for their use in coordination chemistry (Binzet et al., 2009).

Safety and Hazards

2-bromo-N-(2,4-difluorophenyl)benzamide is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

Mechanism of Action

Mode of Action

It is known that the compound forms intermolecular hydrogen bonds, linking molecules into 1d chains . This could potentially influence its interaction with biological targets.

Pharmacokinetics

Some physical and chemical properties of the compound have been reported . It has a molecular weight of 312.11, a density of 1.617 g/cm3, and a boiling point of 293.5ºC at 760 mmHg . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

2-bromo-N-(2,4-difluorophenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with amide groups, which can influence its binding affinity and specificity towards certain proteins . The nature of these interactions often involves the formation of stable complexes that can modulate the activity of target enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events . Additionally, it can affect the expression levels of specific genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular functions and changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm. Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution pattern can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

properties

IUPAC Name

2-bromo-N-(2,4-difluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(15)7-11(12)16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTCTLADWQYDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354395
Record name 2-bromo-N-(2,4-difluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

314025-94-0
Record name 2-bromo-N-(2,4-difluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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